Lutein diacetate
Description
Contextualizing Lutein (B1675518) within the Xanthophyll Carotenoid Family
Lutein belongs to the xanthophyll subclass of the carotenoid family, a large group of over 600 naturally occurring pigments synthesized by plants and some microorganisms. wikipedia.org Carotenoids are characterized by a long, conjugated double-bond system, which is responsible for their color and antioxidant properties. The xanthophyll family is distinguished from the other main carotenoid subclass, the carotenes, by the presence of oxygen atoms in their molecular structure, typically in the form of hydroxyl groups. wikipedia.org
Lutein, along with its isomer zeaxanthin (B1683548), is a prominent xanthophyll found in high concentrations in green leafy vegetables like spinach and kale. wikipedia.org In plants, xanthophylls play a crucial role in photosynthesis by modulating light energy. wikipedia.org In the human body, lutein is one of the primary carotenoids concentrated in the macula of the retina. nih.govnih.gov
Table 1: Classification of Lutein
| Category | Classification |
|---|---|
| Major Pigment Class | Carotenoid |
| Subclass | Xanthophyll |
| Key Structural Feature | Presence of hydroxyl (-OH) groups |
| Primary Natural Sources | Green leafy vegetables (e.g., kale, spinach) |
| Key Biological Location in Humans | Macula of the retina |
Chemical Rationale for Lutein Esterification
Lutein is a lipophilic molecule, meaning it is fat-soluble and generally insoluble in water. wikipedia.org Its chemical structure, which includes two hydroxyl groups, makes it susceptible to degradation by factors such as light, heat, and acid. wikipedia.org In nature, lutein is often found in an esterified form, where one or both of the hydroxyl groups are bound to a fatty acid. wikipedia.org
The process of esterification, such as the acetylation that converts lutein into lutein diacetate, is a chemical strategy to enhance the stability of the molecule. ontosight.airesearchgate.net By replacing the hydrogen atoms of the hydroxyl groups with acetyl groups, the reactivity of these sites is reduced, making the molecule less prone to oxidation. rsc.org This increased stability is a primary rationale for the synthesis of lutein esters. rsc.org Furthermore, this modification can improve its solubility in certain formulations. ontosight.ai The synthesis of this compound is typically achieved by reacting lutein with an acetylating agent like acetic anhydride (B1165640). researchgate.net
Research Significance of Diacetylated Carotenoid Forms
The diacetylated form of lutein, this compound, is a subject of significant research interest primarily due to its potential for enhanced bioavailability and efficacy compared to its non-esterified counterpart. nih.govnih.gov Studies have investigated whether the esterified form offers advantages in terms of absorption and accumulation in target tissues.
One area of focus has been the impact of this compound on macular pigment optical density (MPOD). Research has compared supplementation with this compound to that with free lutein. A study published in the Journal of Nutrition and Metabolism found that a supplement containing a combination of diacetate esters of macular carotenoids, including this compound, resulted in a significantly greater increase in MPOD compared to a supplement containing only free lutein. nih.govnih.govprimescholars.com This suggests that the diacetylated form may be more effectively absorbed and utilized by the body to augment the macular pigment. nih.gov The increased levels of lutein in the serum of subjects consuming the esterified form supports this hypothesis. nih.gov
Further research has delved into the physicochemical properties of this compound, such as its self-assembly characteristics. Studies using circular dichroism spectroscopy and atomic force microscopy have examined the formation of chiral superstructures of this compound in both solution and solid phases, revealing distinct organizational patterns compared to free lutein. acs.org Understanding these properties is crucial for developing effective delivery systems and formulations.
Table 2: Research Findings on this compound vs. Lutein
| Research Area | Finding | Reference |
|---|---|---|
| Macular Pigment Optical Density (MPOD) | Supplementation with diacetate esters of macular carotenoids led to a 67% higher increase in MPOD compared to free lutein. | nih.gov |
| Serum Lutein Levels | Serum levels of lutein were reported to be higher in subjects consuming the esterified form compared to free lutein. | nih.gov |
| Self-Assembly | this compound forms distinct threadlike chiral self-assemblies, indicating a nematic liquid crystal phase. | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
20584-56-9 |
|---|---|
Molecular Formula |
C44H60O4 |
Molecular Weight |
652.9 g/mol |
IUPAC Name |
[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-acetyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C44H60O4/c1-31(19-15-21-33(3)23-25-41-35(5)27-39(47-37(7)45)29-43(41,9)10)17-13-14-18-32(2)20-16-22-34(4)24-26-42-36(6)28-40(48-38(8)46)30-44(42,11)12/h13-27,39-41H,28-30H2,1-12H3/b14-13+,19-15+,20-16+,25-23+,26-24+,31-17+,32-18+,33-21+,34-22+/t39-,40+,41-/m0/s1 |
InChI Key |
USJBGSPHUDEYGM-ZBUGBIPZSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Lutein and Its Esterified Forms
Fundamental Pathways of Lutein (B1675518) Biosynthesis in Phototrophic Organisms
The journey from simple precursor molecules to the complex structure of lutein is a multi-step process involving the synthesis of isoprenoid units, cyclization, and hydroxylation.
All isoprenoids, including lutein, are derived from the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) nih.gov. Plants utilize two independent pathways to synthesize these fundamental building blocks: the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol 4-phosphate (MEP) pathway nih.govnih.govresearchgate.net.
The MEP pathway, located in the plastids, is the primary source of precursors for the biosynthesis of carotenoids, chlorophylls, and hormones like gibberellins and abscisic acid nih.gov. This pathway begins with pyruvate and glyceraldehyde-3-phosphate researchgate.net. In contrast, the MVA pathway operates in the cytosol and is mainly responsible for producing precursors for sterols, sesquiterpenes, and ubiquinones nih.govresearchgate.net. While distinct, there is evidence of cross-talk between the two pathways, where precursors can be exchanged between the cytosol and plastids under certain conditions nih.gov. Lutein is synthesized from precursors generated through the MEP pathway within the plastids frontiersin.orgfrontiersin.org.
Table 1: Isoprenoid Precursor Synthesis Pathways
| Pathway | Cellular Location | Primary End Products | Role in Lutein Biosynthesis |
|---|---|---|---|
| Methylerythritol 4-phosphate (MEP) Pathway | Plastids | Carotenoids, Chlorophylls, Gibberellins | Provides the direct IPP and DMAPP precursors for lutein synthesis. frontiersin.orgfrontiersin.org |
| Mevalonate (MVA) Pathway | Cytosol | Sterols, Sesquiterpenes, Brassinosteroids | Primarily indirect, though cross-talk with the MEP pathway can occur. nih.gov |
The synthesis of lutein from the linear C40 carotenoid, lycopene (B16060), requires four distinct enzymatic reactions: two cyclization steps and two hydroxylation steps nih.govnih.govberkeley.edupnas.org. The final reactions, which involve the stereospecific addition of hydroxyl groups to the α-carotene backbone, are catalyzed by two key cytochrome P450 enzymes: CYP97A3 and CYP97C1 continental.edu.penih.govresearchgate.net.
The proposed preferred pathway for lutein synthesis begins with the cyclization of lycopene to form α-carotene (β,ε-carotene) nih.govnih.gov. Subsequently, the β-ring of α-carotene is hydroxylated by CYP97A3 to produce zeinoxanthin nih.govnih.gov. The final step is the hydroxylation of the ε-ring of zeinoxanthin by CYP97C1 to yield lutein nih.govnih.gov. Both of these hydroxylation reactions are pro-3R–stereospecific, meaning they add the hydroxyl group in a specific spatial orientation continental.edu.penih.govresearchgate.net.
While CYP97A3 shows major activity on the β-ring of α-carotene, it also has minor activity on the β-rings of β-carotene nih.govnih.govberkeley.edu. Similarly, while CYP97C1 is the primary enzyme for ε-ring hydroxylation, other hydroxylases can partially compensate if its function is lost, indicating some level of redundancy in the pathway nih.govnih.gov.
The cyclization of lycopene is a critical branch point in the carotenoid biosynthetic pathway, determining the flow of precursors towards either α-carotenes (and subsequently lutein) or β-carotenes nih.govaocs.org. This crucial step is governed by the relative activities of two enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE) researchgate.netmdpi.com.
LCYB catalyzes the formation of a β-ring at the ends of the lycopene molecule, while LCYE is responsible for forming an ε-ring mdpi.comnih.gov. The synthesis of α-carotene, the direct precursor to lutein, requires the coordinated action of both enzymes to introduce one β-ring and one ε-ring aocs.orgresearchgate.net. Therefore, the relative expression and activity levels of LCYB and LCYE directly influence the ratio of α-carotene to β-carotene, and consequently, the amount of lutein produced researchgate.netnih.gov. Mutation or downregulation of the LCYE gene leads to a decrease in lutein production and a corresponding increase in β-carotene and its derivatives nih.govmdpi.com.
Table 2: Key Enzymes in Lutein Biosynthesis from Lycopene
| Enzyme | Abbreviation | Function |
|---|---|---|
| Lycopene epsilon-cyclase | LCYE | Catalyzes the formation of an ε-ring on the lycopene molecule, a critical step for the α-carotene branch leading to lutein. mdpi.comnih.gov |
| Lycopene beta-cyclase | LCYB | Catalyzes the formation of a β-ring. Works in concert with LCYE to produce α-carotene. researchgate.netmdpi.com |
| Cytochrome P450 97A3 | CYP97A3 | A heme-containing monooxygenase that hydroxylates the β-ring of α-carotene to form zeinoxanthin. nih.govnih.govnih.gov |
| Cytochrome P450 97C1 | CYP97C1 | A heme-containing monooxygenase that hydroxylates the ε-ring of zeinoxanthin to form lutein. nih.govnih.govnih.gov |
Mechanisms of Lutein Esterification in Biological Systems
In many plant tissues, particularly in grains, fruits, and flower petals, lutein does not exist in its free form but is esterified with fatty acids. This biotransformation significantly impacts its stability and storage.
Lutein esterification is an enzymatic acylation process where fatty acids are attached to one or both of the hydroxyl groups on the lutein molecule researchgate.netnih.govresearchgate.net. This reaction is catalyzed by specific enzymes, such as xanthophyll acyltransferase (XAT) oup.com. In wheat, XAT has been identified as necessary and sufficient for lutein esterification oup.com. This enzyme utilizes triacylglycerides as the preferred acyl donor to transfer a fatty acid to the lutein molecule oup.com.
The esterification process can result in a variety of lutein esters, depending on the fatty acids available. Common fatty acids involved include palmitic and linoleic acids oup.commdpi.com. The process can lead to the formation of both monoesters and diesters mdpi.com. Enzymatic acylation is considered an effective method to improve the stability of lutein, as the resulting esters are less prone to degradation than free lutein researchgate.netresearchgate.netresearchgate.net.
Esterified xanthophylls, being more lipophilic than their free forms, are sequestered and stored in specific lipid-rich compartments within the cell's plastids researchgate.net. These structures include plastoglobuli, which are lipid droplets found within chloroplasts and chromoplasts nih.gov.
The esterification of xanthophylls facilitates their accumulation by enhancing their packaging into these plastoglobuli researchgate.net. This process acts as a metabolic sink, allowing for higher concentrations of carotenoids to be stored than would be possible with the free forms researchgate.net. In flowers, the accumulation of esterified xanthophylls in carotenoid-enriched plastoglobules is directly linked to the production of yellow pigments nih.gov. The stable storage of these esters within plastoglobuli is controlled by the interplay of esterase enzymes and structural proteins like fibrillins, which are involved in mediating plastoglobule formation nih.gov. This sequestration not only allows for vibrant coloration but also increases the stability and retention of carotenoids during storage, as seen in durum wheat grains mdpi.comresearchgate.netnih.gov.
Investigating Metabolic Fate of Xanthophyll Esters in Non-Human Biological Systems
The metabolic journey of xanthophyll esters, particularly lutein diacetate, within non-human biological systems involves a series of intricate enzymatic processes. These pathways include the initial hydrolysis of the esterified form to free lutein, subsequent stereochemical transformations into various isomers, and finally, enzymatic cleavage into smaller, derived compounds. Understanding these biotransformation pathways is crucial for elucidating the bioavailability and physiological functions of lutein.
Theoretical and Observed Enzymatic Hydrolysis Pathways of Lutein Esters
The initial and mandatory step for the absorption and metabolism of lutein esters, such as this compound, is their hydrolysis to free lutein. This process is believed to occur in the intestinal lumen of animal models, facilitated by various lipases. Theoretically, pancreatic lipase (B570770) and cholesterol esterase are the primary enzymes responsible for cleaving the fatty acid chains from the lutein molecule.
Interactive Data Table: Enzymes in Lutein Ester Hydrolysis
| Enzyme | Theoretical Role | Observed Evidence in Animal Models |
|---|---|---|
| Pancreatic Lipase | Primary enzyme for fat digestion, theorized to hydrolyze fatty acids from lutein esters. | Implied through bioavailability studies comparing free and esterified lutein. |
| Cholesterol Esterase | Known to hydrolyze cholesterol esters; its broad substrate specificity suggests a role in lutein ester hydrolysis. | Hydrolysis of xanthophyll esters has been demonstrated using non-specific cholesterol esterase. |
Stereochemical Transformations and Nondietary By-product Formation of Lutein in Animal Models
Following absorption, dietary (3R,3'R,6'R)-lutein undergoes significant stereochemical transformations, particularly within ocular tissues of various animal models. These transformations lead to the formation of nondietary stereoisomers, which are not typically found in the diet. The primary by-products identified are meso-zeaxanthin and 3'-epilutein.
Animal models such as the Japanese quail and rhesus monkeys have been instrumental in demonstrating these metabolic conversions. When these animals are fed a diet supplemented with lutein, the accumulation of meso-zeaxanthin is observed in the retina nih.govtolentinoeye.org. In-vivo studies using deuterium-labeled lutein in quail confirmed that lutein is the direct precursor to meso-zeaxanthin nih.gov. The enzyme responsible for this specific isomerization has been identified as RPE65, a protein found in the retinal pigment epithelium pnas.orgnih.gov.
The formation of 3'-epilutein is another key metabolic transformation. This process is thought to occur via an oxidation-reduction pathway. Lutein is first oxidized to 3'-oxolutein, which is then reduced to form either the original (3R,3'R,6'R)-lutein or its epimer, (3R,3'S,6'R)-lutein (3'-epilutein) tandfonline.commdpi.comnih.gov. The presence of 3'-epilutein has been confirmed in the ocular tissues of quail and frogs arvojournals.org.
Interactive Data Table: Stereochemical Transformations of Lutein in Animal Models
| Original Compound | Animal Model | Transformation | Nondietary By-product | Enzyme/Pathway |
|---|---|---|---|---|
| (3R,3'R,6'R)-Lutein | Japanese Quail, Rhesus Monkey | Isomerization | (meso)-Zeaxanthin | RPE65 Isomerase pnas.orgnih.gov |
| (3R,3'R,6'R)-Lutein | Japanese Quail, Frog | Epimerization | 3'-Epilutein | Oxidation-Reduction tandfonline.commdpi.comnih.gov |
Enzymatic Cleavage of Lutein to Derived Compounds (e.g., 3-Hydroxy-β-ionone by Lutein Cleavage Dioxygenase)
The metabolic fate of lutein can also involve enzymatic cleavage, leading to the formation of smaller molecules known as apocarotenoids. The primary enzyme responsible for this in mammals is β-carotene 9',10'-dioxygenase (BCO2), which is also referred to as a lutein cleavage dioxygenase pnas.orgpnas.orgnih.govresearchgate.net. This enzyme catalyzes the eccentric cleavage of lutein at the 9,10 and 9',10' double bonds of its polyene chain.
Studies utilizing ferret models have provided significant insights into this process. The ferret BCO2 has been shown to effectively cleave lutein, producing a range of apocarotenoids nih.gov. Among the cleavage products, 3-hydroxy-β-ionone is a significant volatile compound formed, along with other non-volatile products like 3-OH-β-apo-10'-carotenal and 3'-OH-α-apo-10-carotenal nih.gov. The enzymatic activity of BCO2 is not limited to ferrets; it has also been observed in mice and chickens, where it shows a preference for substrates with 3-hydroxy-β-ionone rings, such as lutein and zeaxanthin (B1683548) nih.gov. Interestingly, while mouse BCO2 is an active lutein cleavage enzyme, the human ortholog appears to be inactive, which may explain the higher accumulation of lutein in the primate retina pnas.orgpnas.org.
In addition to mammalian enzymes, bacterial lutein cleavage dioxygenases have also been identified. For instance, an enzyme (EhLCD) from Enterobacter hormaechei has been purified and shown to efficiently convert lutein to 3-hydroxy-β-ionone mdpi.comresearchgate.net.
Interactive Data Table: Enzymatic Cleavage of Lutein in Non-Human Models
| Enzyme | Biological System | Cleavage Site | Key Derived Compound | Other Products |
|---|---|---|---|---|
| β-Carotene 9',10'-dioxygenase (BCO2) | Ferret | 9,10 and 9',10' double bonds | 3-Hydroxy-β-ionone | 3-OH-β-apo-10'-carotenal, 3'-OH-α-ionone, 3'-OH-α-10-carotenal nih.gov |
| β-Carotene 9',10'-dioxygenase (BCO2) | Mouse, Chicken | 9,10 and 9',10' double bonds | Not explicitly quantified | Apocarotenoids nih.gov |
| Lutein Cleavage Dioxygenase (EhLCD) | Enterobacter hormaechei (Bacterium) | Not specified | 3-Hydroxy-β-ionone | Not specified mdpi.comresearchgate.net |
Advanced Synthetic Methodologies for Lutein Diacetate
Chemical Synthesis Approaches for Lutein (B1675518) Diacetate
Chemical synthesis provides a direct route to lutein diacetate, primarily through the esterification of lutein's hydroxyl groups.
Acetylation Reactions of Lutein with Acetic Anhydride (B1165640)
The acetylation of lutein is commonly achieved using acetic anhydride. This reaction involves the conversion of the two hydroxyl groups on the lutein molecule into acetate (B1210297) esters, yielding this compound. The process is often conducted in the presence of a catalyst to facilitate the reaction. acs.orgacs.org For instance, a common laboratory-scale synthesis involves reacting lutein with acetic anhydride in a suitable solvent. acs.orgacs.org
One established method involves dissolving lutein in a solvent like ethyl acetate and then adding acetic anhydride and a catalyst. acs.org The reaction is typically carried out under an inert atmosphere, such as nitrogen, and in reduced light to minimize the degradation of the light- and oxygen-sensitive lutein molecule. acs.org The use of acyl chlorides in benzene (B151609) with triethylamine (B128534) at elevated temperatures has also been reported for preparing lutein diesters. rsc.org
Optimization of Reaction Conditions (e.g., Temperature, Solvents, Catalysts)
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing degradation. Key parameters that are often adjusted include the type and amount of catalyst, the stoichiometry of the reagents, temperature, and the choice of solvent. acs.org
Catalysts: Bases such as 4-(dimethylamino)pyridine (DMAP) and pyridine (B92270) are frequently used to catalyze the acetylation reaction. acs.orgrsc.org DMAP has been shown to be an effective catalyst in the synthesis of this compound from lutein and acetic anhydride. acs.org
Temperature: The reaction temperature significantly impacts both the rate of formation and the stability of this compound. While higher temperatures (60-80°C) lead to faster reaction rates, they can also cause degradation of the product over extended periods. acs.org For example, at 80°C, a maximum yield of 52% was observed after 1 hour, and at 60°C, a yield of 84% was achieved after 4 hours. acs.org However, prolonged exposure to these temperatures resulted in a significant drop in yield. acs.org Reactions performed at lower temperatures, such as ambient temperature (20–25 °C) or 40°C, proceed more slowly but result in stable and quantitative yields, even after 24 hours. acs.org
Solvents: The choice of solvent can influence the reaction's efficiency. Solvents like ethyl acetate and acetone (B3395972) have been used, with bio-derived solvents such as β-pinene also being explored as a sustainable alternative. acs.orgresearchgate.net The reaction has been successfully carried out in ethyl acetate. acs.org
Stoichiometry: The molar ratio of lutein to acetic anhydride and catalyst is a critical factor. An excess of acetic anhydride is typically used to drive the reaction towards the formation of the diacetate. acs.org Research has shown that with a lutein to acetic anhydride to DMAP molar ratio of 1:15:30, the reaction proceeds effectively. researchgate.net Interestingly, even at lower molar ratios of 1:3:6 (lutein:acetic anhydride:DMAP), high yields of 84% for this compound were achieved when the lutein concentration was increased. acs.org
Table 1: Effect of Temperature on this compound Synthesis Yield
| Temperature (°C) | Reaction Time | Maximum Yield (%) | Reference |
|---|---|---|---|
| 80 | 1 hour | 52 | acs.org |
| 60 | 4 hours | 84 | acs.org |
| 40 | 24 hours | Stable and Quantitative | acs.org |
| Ambient (20-25) | 24 hours | Stable and Quantitative | acs.org |
Regioselective and Stereoselective Synthesis Considerations
While the primary goal is often the synthesis of the diacetate, controlling the reaction to selectively form monoesters or to preserve the stereochemistry of the original lutein molecule is also a consideration in carotenoid chemistry. researchgate.netacs.org The natural form of lutein is (3R,3'R,6'R)-lutein. acs.org Chemical synthesis methods can sometimes lead to a mixture of stereoisomers if not carefully controlled. researchgate.net
The total synthesis of specific lutein stereoisomers has been achieved through multi-step processes involving Wittig coupling reactions, which allow for precise control over the stereochemistry at each chiral center. acs.org However, for the direct acetylation of natural lutein, the focus is typically on achieving complete esterification of both hydroxyl groups without altering the existing stereocenters. The use of mild reaction conditions, such as lower temperatures, helps to preserve the integrity of the molecule. acs.org Attempts to achieve regioselectivity in related reactions, such as the partial reduction of this compound, have resulted in modest yields with no regioselectivity. researchgate.net
Enzymatic Synthesis of Lutein Esters and Diacetate
Enzymatic methods offer a green and highly selective alternative to chemical synthesis, operating under mild conditions and often providing high regio- and stereoselectivity. researchgate.netacs.org
Lipase-Catalyzed Transesterification Reactions
Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are widely used enzymes for the synthesis of esters due to their ability to catalyze esterification and transesterification reactions. acs.org In the context of this compound and other esters, lipases facilitate the transfer of an acyl group from an acyl donor, such as a vinyl ester, to the hydroxyl groups of lutein. researchgate.net
Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (Novozym 435), is a commonly used and effective catalyst for this transformation. researchgate.net For example, the enzymatic synthesis of lutein dipalmitate, a diester of lutein, was achieved with a yield of 83% after 8 hours at 60°C in toluene (B28343), using Novozym 435 to catalyze the transesterification between lutein and vinyl palmitate. researchgate.net Similarly, the acylation of lutein with various fatty acid vinyl esters (C6-C14) catalyzed by Novozym 435 has been optimized, achieving yields as high as 88%. researchgate.net Another enzyme, a xanthophyll acyltransferase (XAT) from bread wheat, has been identified to catalyze the esterification of lutein, showing a preference for transesterification using triacylglycerides as acyl donors. nih.gov
Development of Reusable Biocatalyst Systems (e.g., Lipase-Pluronic Conjugates, Immobilized Lipases)
A key advantage of enzymatic synthesis is the potential for catalyst reuse, which can significantly reduce costs in industrial applications. acs.org This is often achieved by immobilizing the enzyme on a solid support.
Immobilized Lipases: Novozym 435 is a commercially available example of an immobilized lipase that has demonstrated excellent reusability. researchgate.net In the synthesis of lutein dipalmitate, Novozym 435 was reused for ten cycles with over 80% conversion in each batch. researchgate.net Other immobilization strategies involve attaching lipases to novel materials. For instance, CALB immobilized on functionalized graphitic carbon nitride nanosheets showed a high conversion rate of up to 92% for lutein ester synthesis and could be reused. nih.gov Another system using graphene-like mesoporous carbons as a support for CALB resulted in an esterification rate of 93.32% and retained over 70% of its initial activity after eight uses. acs.org
Lipase-Pluronic Conjugates: An innovative approach involves the creation of lipase-polymer nanoconjugates, such as lipase-Pluronic conjugates. researchgate.netresearchgate.net These conjugates can enhance the enzyme's activity and stability in organic solvents. researchgate.net A lipase-Pluronic conjugate used for the synthesis of lutein palmitate resulted in an 85% conversion of lutein within 12 hours at 50°C, a significant improvement over the free lipase which achieved less than 10% conversion under similar conditions. researchgate.netresearchgate.net This conjugate system also demonstrated good reusability. researchgate.net
Table 2: Comparison of Biocatalyst Systems for Lutein Ester Synthesis
| Biocatalyst System | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reusability | Reference |
|---|---|---|---|---|---|---|---|
| Novozym 435 | Vinyl palmitate | Toluene | 60 | 8 | 83 (yield) | 10 cycles (>80% conversion) | researchgate.net |
| Novozym 435 | Vinyl decanoate | Methyl tert-butyl ether | N/A | 16 | 88 (yield) | N/A | researchgate.net |
| Lipase-Pluronic Conjugate | Palmitic acid | N/A | 50 | 12 | 85 (conversion) | Reusable for batches | researchgate.netresearchgate.net |
| CALB on Graphitic Carbon Nitride | Succinic anhydride | Dimethyl formamide | 50 | 60 | 92 (conversion) | N/A | nih.gov |
| CALB on Graphene-like Mesoporous Carbon | Succinic anhydride | Dimethyl formamide | 45 | 72 | 93.32 (esterification rate) | 8 cycles (>70% activity) | acs.org |
Reaction Kinetics and Yield Optimization in Biocatalytic Systems
The biocatalytic synthesis of this compound, typically through transesterification or esterification reactions catalyzed by lipases, is governed by several interconnected kinetic and thermodynamic parameters. Optimizing these factors is paramount for maximizing reaction rates and achieving high yields. Key variables influencing the process include temperature, reaction time, substrate molar ratios, and the choice of enzyme and solvent.
Research into the enzymatic synthesis of lutein diesters, such as lutein dipalmitate, using immobilized Candida antarctica lipase B (Novozyme 435), provides significant insights applicable to this compound. researchgate.netresearchgate.net The temperature has a pronounced effect on the reaction kinetics. acs.org Elevated temperatures generally increase the initial reaction rate; for instance, high rates of this compound formation have been observed at temperatures between 60°C and 80°C. researchgate.netacs.org However, this acceleration comes with a trade-off, as the thermal stability of the carotenoid product becomes a concern. Studies have shown that while a reaction at 60°C can achieve a yield of 84% within 4 hours, prolonged exposure (24 hours) leads to significant degradation, with yields dropping below 10%. researchgate.netacs.org A reaction at 80°C resulted in a 52% yield after just one hour, followed by rapid degradation. researchgate.netacs.org In contrast, reactions conducted at lower temperatures, such as 40°C or ambient temperature, proceed more slowly but maintain stable, quantitative yields even after 24 hours. acs.org This indicates that for optimal yield, a balance must be struck between reaction rate and product stability.
Yield optimization is also heavily dependent on the stoichiometry of the reactants and the concentration of the biocatalyst. In the synthesis of lutein dipalmitate, a process analogous to this compound synthesis, using Novozyme 435 as the catalyst at a concentration of 20 mg/mL with 20 mg/mL of lutein and 100 mg/mL of an acyl donor (vinyl palmitate) in toluene at 60°C resulted in an 83% yield after 8 hours. researchgate.net Further studies have demonstrated that increasing the molar ratio of the acylating agent to lutein can drive the reaction toward the formation of the diester, minimizing the presence of lutein monoacetate byproducts. acs.org For example, when the molar ratio of lutein to acid anhydride and a catalyst (4-dimethylaminopyridine) was 1:30:60, the reaction proceeded efficiently. researchgate.netacs.org
The choice of biocatalyst is another critical factor. Immobilized lipases, particularly Novozyme 435, are frequently employed due to their high activity, stability in organic solvents, and reusability. researchgate.netresearchgate.netcsic.esconicet.gov.ar In a comparative study, a lipase-Pluronic conjugate-catalyzed process for lutein palmitate synthesis achieved an 85% conversion in 12 hours, whereas the free lipase resulted in a conversion below 10%, highlighting the efficacy of immobilized enzyme systems. researchgate.net The reusability of these catalysts, with some demonstrating stable conversions for over ten batches, also contributes significantly to the economic viability of the process. researchgate.netresearchgate.net
The selection of the reaction solvent also plays a role. While solvents like toluene have been used effectively, research into greener alternatives has shown that solvents like β-pinene and ethyl acetate can also produce high yields of this compound, often exceeding 85%. researchgate.netacs.org
The table below summarizes key findings in the optimization of biocatalytic synthesis for lutein diesters.
| Parameter | Condition | Result | Source |
| Biocatalyst | Novozyme 435 (immobilized Candida antarctica lipase B) | 83% yield of lutein dipalmitate in 8 hours. | researchgate.net |
| Lipase-Pluronic Conjugate | 85% conversion to lutein palmitate in 12 hours. | researchgate.net | |
| Temperature | 40°C | Lower reaction rate, but stable and quantitative yields after 24 hours. | acs.org |
| 60°C | 84% yield of this compound after 4 hours, but yield drops below 10% after 24 hours. | researchgate.netacs.org | |
| 80°C | 52% yield of this compound after 1 hour, followed by rapid degradation. | researchgate.netacs.org | |
| Solvent | Toluene | Effective medium for achieving high yields (83%). | researchgate.net |
| β-Pinene, Ethyl Acetate | Green solvent alternatives enabling yields >85%. | acs.org | |
| Substrate Ratio | Lutein/Vinyl Palmitate (1:5 by weight) | 83% yield of lutein dipalmitate. | researchgate.net |
| Lutein/Acid Anhydride/DMAP (1:30:60 molar) | Efficient conversion to lutein diester. | researchgate.netacs.org |
Purification and Isolation Techniques for Synthetic this compound
Following the synthesis of this compound, a robust purification and isolation strategy is necessary to remove unreacted starting materials (lutein, acylating agent), catalysts, and potential byproducts like lutein monoacetate. The primary techniques employed are chromatography and crystallization. google.com
Column chromatography is a widely used method for the purification of carotenoids and their esters. engj.orgresearchgate.net For this compound, which is less polar than its precursor lutein, normal-phase chromatography using silica (B1680970) gel as the stationary phase is highly effective. engj.orgresearchgate.netgoogle.com The mobile phase typically consists of a non-polar solvent blended with a more polar modifier. A common and effective mobile phase system is a mixture of hexane (B92381) and ethyl acetate. engj.orgresearchgate.netresearchgate.net The optimal ratio of these solvents is crucial for achieving good separation. For the closely related compound lutein, a hexane:ethyl acetate ratio of 70:30 (v/v) was found to be ideal, yielding a product with up to 97.1% purity. engj.orgresearchgate.net A similar system, substituting acetone for ethyl acetate (hexane:acetone, 95:5 to 90:10), is also used to effectively separate carotenoid diacetates from monoacetates. google.com
Preparative Thin Layer Chromatography (TLC) can also be utilized for small-scale purification. ajrbps.com In this method, the crude reaction mixture is applied to a silica gel plate, and a solvent system, such as petroleum ether:diethyl ether:acetic acid (80:20:1), is used to develop the chromatogram. ajrbps.com The band corresponding to this compound can then be physically scraped from the plate and the product eluted with a suitable solvent.
Crystallization is another key technique, often used as a final step to obtain a highly pure product. google.com This method relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at varying temperatures. For carotenoids, recrystallization from a binary solvent system is often preferred. google.com A 1:1 mixture of a halogenated solvent like dichloromethane (B109758) (in which this compound is highly soluble) and a hydrocarbon like hexane (in which it is less soluble) has been used successfully for the purification of lutein. google.com The crude product is dissolved in the primary solvent, and the secondary solvent is added until the solution becomes turbid. Cooling the mixture, often to temperatures between -10°C and -20°C, induces the crystallization of the pure compound, which can then be collected by filtration. google.com Alternatively, recrystallization from acetone and ethanol (B145695) has also been reported for related carotenoid acetates. google.com
The table below outlines common purification techniques and conditions for this compound and related compounds.
| Technique | Stationary Phase | Mobile Phase / Solvent System | Purity/Yield Achieved | Source |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (70:30 v/v) | 97.1% Purity, ~60% Yield (for Lutein) | engj.orgresearchgate.net |
| Column Chromatography | Silica Gel | Hexane:Acetone (95:5 to 90:10) | Effective separation of di- and mono-esters. | google.com |
| Preparative TLC | Silica Gel | Petroleum Ether:Diethyl Ether:Acetic Acid (80:20:1) | Isolation of specific carotenoid bands. | ajrbps.com |
| Recrystallization | N/A | Dichloromethane:Hexane (1:1 v/v) | Yields highly pure orange crystals. | google.com |
| Recrystallization | N/A | Acetone and Ethanol | >98% Purity (for Cryptoxanthin mixture) | google.com |
Occurrence and Ecological Distribution of Esterified Lutein
Identification of Lutein (B1675518) Diesters in Plant Species
The esterification of lutein is a common phenomenon in the plant kingdom, particularly within specialized tissues. In many fruits and vegetables, xanthophylls like lutein are predominantly found as esters. researchgate.netcabidigitallibrary.org This process is catalyzed by enzymes such as xanthophyll acyltransferase (XAT). mdpi.com
Lutein diesters accumulate selectively in various plant tissues, a pattern often linked to the tissue's function and developmental stage.
Flower Petals: Petals are primary sites for lutein ester accumulation. In marigold (Tagetes sp.) flowers, for instance, over 90% of the total carotenoids are lutein esters, with diesters being the most abundant form. researchgate.netcabidigitallibrary.org This high concentration of esterified lutein is responsible for the petals' vibrant yellow-orange coloration. Similarly, the flowers of Tropaeolum majus contain partly esterified lutein. researchgate.net The esters are stored in specialized chromoplast structures. researchgate.net
Fruits: Many fruits store lutein in its esterified form. Examples include mango, orange, papaya, and various peppers. researchgate.netcabidigitallibrary.org The esterification process is believed to enhance the stability of the carotenoid within the fruit tissue.
Leaves: In contrast to flowers and fruits, green leafy vegetables such as spinach, kale, and broccoli typically contain lutein in its free, unesterified form. cabidigitallibrary.org However, the leaves of some species, like the invasive Japanese Knotweed, are a rich source of free lutein that can be extracted and chemically converted to lutein diacetate. chembites.orgacs.org In Tropaeolum majus, the leaves contain lutein exclusively in its unesterified form, unlike the flowers which contain a mix of free and esterified lutein. researchgate.neticm.edu.pl
Grains: Lutein is also present in cereal grains. In bread wheat (Triticum aestivum), lutein is found as a mixture of free lutein, lutein monoesters, and lutein diesters, including dipalmitoyllutein and linoleolylpalmitoyllutein. mdpi.com
The occurrence and profile of lutein diesters vary significantly between different plant species.
Tagetes erecta (Marigold): Marigold flowers are the most significant commercial source of lutein, which is present almost entirely in an esterified form. frontiersin.orgmdpi.com The lutein in marigold petals is predominantly in the form of diesters of saturated fatty acids, such as dimyristate, dipalmitate, and palmitate-stearate. nih.gov These esters must be saponified (de-esterified) to yield free lutein for use in supplements. frontiersin.orgfao.org
Tropaeolum majus (Nasturtium): This species shows tissue-specific differences in lutein esterification. The edible flowers are an excellent source of lutein, which is found in a partly esterified state. researchgate.net Yellow flowers have been found to contain approximately 450 µg/g of lutein, while brownish-orange varieties contain around 350 µg/g. researchgate.net The leaves, however, contain a considerable amount of lutein (around 136 µg/g) but in a completely unesterified form. researchgate.neticm.edu.pl
Japanese Knotweed (Reynoutria japonica): The green leaves of this highly invasive plant are a notable source of lutein. chembites.orgacs.org However, the lutein is present in its free, unesterified form. nih.gov Researchers have utilized this plant waste as a sustainable source of free lutein for the chemical synthesis of various lutein diesters, including this compound, to study their enhanced stability. nih.govacs.org A yield of 98% for the conversion of lutein to this compound has been reported from this source. chembites.org
Table 1: Lutein Esterification in Various Botanical Sources
| Botanical Source | Plant Tissue | Predominant Lutein Form | Reference |
|---|---|---|---|
| Tagetes erecta | Flower Petals | Lutein Diesters (90-99%) | mdpi.comnih.gov |
| Tropaeolum majus | Flower Petals | Partly Esterified | researchgate.net |
| Leaves | Unesterified (Free) | researchgate.neticm.edu.pl | |
| Japanese Knotweed | Leaves | Unesterified (Free) | acs.orgnih.gov |
| Fruits (e.g., Mango, Pepper) | Fruit Pulp/Peel | Lutein Esters | cabidigitallibrary.org |
| Wheat (Triticum aestivum) | Grain | Mixture of Free and Esterified | mdpi.com |
| Leafy Greens (e.g., Spinach) | Leaves | Unesterified (Free) | cabidigitallibrary.org |
Presence of Lutein Esters in Microalgal Strains
Microalgae are a promising alternative source for lutein production due to their rapid growth rates. researchgate.net However, the form of lutein they produce is distinctly different from that found in marigold flowers.
In the vast majority of microalgal species investigated for lutein production, the pigment is accumulated in its free, non-esterified form. frontiersin.orgfrontiersin.org This is a significant distinction from higher plants like marigolds, where esters dominate. ntu.edu.tw The lack of a natural lutein esterification mechanism is considered a potential barrier to achieving the very high concentrations seen in other carotenoid-accumulating algae, such as the astaxanthin (B1665798) esters found in Haematococcus pluvialis. nih.gov
Several microalgal genera are known for their high content of free lutein:
Chlorella sp.: Various species, including C. sorokiniana, C. protothecoides, and C. zofingiensis, are potent producers of free lutein. cabidigitallibrary.orgmdpi.com
Scenedesmus sp.: This genus is another significant source of free lutein, with some strains containing over 0.25% lutein by dry weight. cabidigitallibrary.orgmdpi.com
Muriellopsis sp.: These algae are also noted for their ability to accumulate high levels of free lutein. researchgate.netmdpi.com
Table 2: Lutein Content in Selected Microalgae (Free Form)
| Microalgal Strain | Lutein Content (% of dry weight) | Reference |
|---|---|---|
| Scenedesmus almeriensis | ~0.5% | mdpi.com |
| Muriellopsis sp. | 0.5% - 1.2% | researchgate.netcabidigitallibrary.org |
| Chlorella sp. | 0.5% - 1.2% | researchgate.netcabidigitallibrary.org |
| Chlorella sorokiniana FZU60 | ~0.95% (9.51 mg/g) | nih.gov |
Key factors influencing lutein accumulation include:
Light Intensity: High light intensity often acts as a stressor that enhances lutein production as a photoprotective mechanism. frontiersin.orgnih.gov For example, exposing Parachlorella sp. to high light intensity (1000 μmol m⁻² s⁻¹) achieved a maximum lutein content of 11.8 mg/g. nih.gov
Nutrient Availability: Nutrient deficiency, particularly nitrogen limitation, is a well-established strategy to induce carotenoid accumulation in many microalgal species. frontiersin.orgnih.gov
Temperature: Elevated temperatures, approaching the upper limit for a given species, can stimulate lutein synthesis. nih.gov
Salinity and pH: Changes in salinity or pH can also impose stress and positively affect lutein content. nih.gov
Carbon Source: In mixotrophic cultivation, the type of organic carbon source can impact lutein yields. For instance, Chlorella sorokiniana showed a preference for acetate (B1210297) over glucose for lutein accumulation. mdpi.com
Sophisticated Analytical and Spectroscopic Characterization of Lutein Diacetate
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of lutein (B1675518) diacetate. Its versatility allows for various method developments tailored to specific analytical needs, from routine quantification to the resolution of complex stereoisomers.
The development of a reliable HPLC method involves a systematic optimization of chromatographic conditions to achieve the desired separation. Validation of the developed method is crucial to ensure its accuracy, precision, and robustness for its intended application. wisdomlib.orgsciencescholar.us Key parameters evaluated during validation typically include linearity, accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantification). sciencescholar.us
A typical validated RP-HPLC method for lutein might demonstrate a high recovery rate, often between 99.89% and 100.16%, and a strong correlation coefficient (r²) for linearity, indicating a direct relationship between concentration and detector response. wisdomlib.org For instance, a method can be validated according to the International Council on Harmonisation (ICH) guidelines. sciencescholar.us
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-Phase and Normal-Phase Chromatography Applications
Both reversed-phase (RP) and normal-phase (NP) chromatography are utilized for the analysis of lutein and its esters. Reversed-phase HPLC is more common for the analysis of carotenoids. researchgate.net It employs a non-polar stationary phase and a polar mobile phase, which is effective for separating a wide range of compounds. nih.gov Normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, can offer superior retention for polar xanthophylls and resolution of carotenoid isomers. researchgate.netengj.org However, RP-HPLC is often preferred due to its enhanced resolution and stability. nih.gov
Advanced Column Chemistries (e.g., C18, C30)
The choice of column chemistry is critical for achieving optimal separation.
C18 Columns: These are the most widely used columns in reversed-phase HPLC. nih.gov They consist of silica (B1680970) particles bonded with octadecylsilane. C18 columns are effective for the separation of a broad range of analytes, including lutein. wisdomlib.orgsciencescholar.usfarmaciajournal.comsigmaaldrich.com However, they may not always provide sufficient resolution for geometric or positional isomers of carotenoids like lutein and zeaxanthin (B1683548). nih.gov
C30 Columns: Also known as triacontyl columns, these possess longer alkyl chains than C18 columns. This extended chain length provides greater shape selectivity, making C30 columns particularly well-suited for the separation of hydrophobic, long-chain molecules and their isomers, such as carotenoids. obrnutafaza.hrnih.gov They have demonstrated superior performance in resolving carotenoid isomers compared to C18 columns. obrnutafaza.hrpaperity.org The enhanced shape selectivity of C30 phases is attributed to the highly ordered structure of the C30 alkyl groups. obrnutafaza.hr
Table 1: Comparison of C18 and C30 Column Chemistries for Lutein Analysis
| Feature | C18 Columns | C30 Columns |
|---|---|---|
| Stationary Phase | Octadecylsilane bonded to silica | Triacontylsilane bonded to silica obrnutafaza.hr |
| Primary Application | General purpose reversed-phase chromatography nih.gov | Separation of hydrophobic, long-chain isomers (e.g., carotenoids) obrnutafaza.hrnih.gov |
| Shape Selectivity | Moderate | High, due to ordered alkyl groups obrnutafaza.hr |
| Resolution of Isomers | Can be inefficient for some geometric and positional isomers nih.gov | Superior resolution of carotenoid isomers obrnutafaza.hrpaperity.org |
| Typical Use for Lutein | Widely used for general quantification wisdomlib.orgsciencescholar.usfarmaciajournal.com | Preferred for detailed isomer separation obrnutafaza.hrnih.govpaperity.org |
Gradient and Isocratic Elution System Optimization
The mobile phase composition can be delivered using either an isocratic or a gradient elution system. danaher.com
Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analysis. danaher.com It is simpler and often results in more reproducible retention times. danaher.com For relatively simple separations, an isocratic system with an optimized mobile phase can be effective. A common isocratic mobile phase for lutein analysis is a mixture of water and acetonitrile. sciencescholar.us
Gradient Elution: This technique involves changing the mobile phase composition during the chromatographic run. danaher.com By gradually increasing the solvent strength, gradient elution can effectively separate complex mixtures with a wide range of polarities. danaher.comnih.gov This is particularly useful for analyzing samples containing multiple carotenoids or for separating lutein from other matrix components. nih.govengj.org For instance, a gradient system for carotenoid analysis might start with a higher polarity mobile phase and gradually transition to a lower polarity one. nih.gov
Table 2: HPLC Elution Systems for Lutein Diacetate Analysis
| Elution System | Description | Advantages | Common Applications for this compound |
|---|---|---|---|
| Isocratic | Mobile phase composition remains constant. danaher.com | Simplicity, reproducibility, stable baseline. danaher.com | Routine quality control of lutein in bulk and formulations. sciencescholar.us |
| Gradient | Mobile phase composition changes during the run. danaher.com | Separation of complex mixtures, improved peak resolution, shorter run times for complex samples. danaher.comphenomenex.com | Analysis of complex plant extracts, simultaneous determination of multiple carotenoids. nih.govengj.org |
Lutein has three chiral centers, leading to the possibility of eight different stereoisomers. google.com The analysis and separation of these stereoisomers are crucial as they may have different biological activities. Chiral HPLC is the primary technique used for this purpose.
Chiral stationary phases (CSPs) are designed to interact differently with enantiomers and diastereomers, allowing for their separation. For lutein and its related stereoisomers, polysaccharide-based CSPs, such as those derived from amylose (B160209), are commonly employed. google.com For example, an amylose tris(3,5-dimethylphenylcarbamate) column has been successfully used to assess the optical purity of lutein stereoisomers. google.com A study quantifying zeaxanthin stereoisomers and lutein in trout flesh utilized a Daicel Chiralpak AD-3 column, which is an amylose derivative coated on silica gel. nih.gov
The extraction of this compound from its source material is a critical first step before chromatographic analysis. The choice of extraction protocol depends on the nature of the matrix.
Biological Matrices: Lutein and its esters are often found in plant materials like marigold flowers and green leafy vegetables, as well as in animal tissues and eggs. nih.govmdpi.comgoogle.com Common extraction methods include:
Solvent Extraction: This is the most conventional method, using organic solvents like hexane (B92381), acetone (B3395972), ethanol (B145695), or mixtures thereof. nih.govmdpi.com To improve extraction efficiency, especially from complex matrices, a saponification step (alkaline hydrolysis) is often included to hydrolyze lutein esters to free lutein. engj.orggoogle.com
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. nih.govmdpi.com SFE is considered a "green" technology as it avoids the use of large volumes of organic solvents. acs.orgnih.gov By manipulating pressure and temperature, the solvent strength of supercritical CO₂ can be adjusted to selectively extract different compounds. google.com
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves to accelerate the extraction process. nih.govmdpi.com
Synthetic Matrices: this compound can be synthesized from lutein. ontosight.ai The extraction from a synthetic reaction mixture typically involves separating the product from unreacted starting materials, catalysts, and solvents. This is often achieved through liquid-liquid extraction followed by a purification step like solid-phase extraction (SPE). acs.org For instance, after synthesis, the reaction mixture can be passed through an SPE cartridge to elute the purified lutein diester product. acs.org
Table 3: Common Extraction Methods for Lutein and its Esters
| Extraction Method | Matrix | Principle | Key Solvents/Conditions |
|---|---|---|---|
| Solvent Extraction with Saponification | Marigold Flowers, Plant Tissues engj.orggoogle.com | Organic solvents extract lipids and carotenoids; alkaline hydrolysis frees lutein from its ester form. | Hexane, acetone, ethanol, potassium hydroxide. mdpi.comgoogle.com |
| Supercritical Fluid Extraction (SFE) | Plant Material nih.govacs.orgnih.gov | Supercritical CO₂ acts as a tunable solvent to dissolve and extract lutein. mdpi.com | Supercritical CO₂, often with a co-solvent. acs.orgnih.gov |
| Solid-Phase Extraction (SPE) | Synthetic Reaction Mixtures acs.org | Differential partitioning of components between a solid phase and a liquid phase. | Varies depending on the synthesis; acetone may be used for elution. acs.org |
Microscopic Analysis of this compound Assemblies
Microscopic techniques provide direct visual evidence of the morphology and organization of this compound at the nanoscale.
Atomic Force Microscopy (AFM) has been instrumental in visualizing the self-assembled structures of this compound. acs.orgmta.hunih.gov Studies have shown that when this compound self-assembles, for instance in thin films, it can form distinct morphological structures. acs.org AFM images have revealed that head-to-tail assemblies of this compound form threadlike structures that can extend across a surface. researchgate.netresearchgate.net This morphology is likened to a nematic liquid crystal phase. acs.orgresearchgate.net These observations from AFM provide a physical basis for the supramolecular structures inferred from spectroscopic data, such as CD spectroscopy. acs.org The threadlike morphology of this compound aggregates contrasts with the more densely packed, rock-like formations observed for the self-assemblies of its parent compound, lutein. researchgate.net
Supramolecular Organization and Physical Chemistry of Lutein Diacetate
Self-Assembly Mechanisms of Lutein (B1675518) Diacetate
The self-assembly of lutein diacetate in aqueous-organic solvent mixtures is a spontaneous process that leads to the formation of large, ordered chiral superstructures. acs.org This behavior is a consequence of the molecule's amphiphilic nature, with a long, rigid polyene chain and less polar acetylated end groups.
The aggregation of carotenoids like this compound is often categorized into two main types, H-aggregates (hypsochromic or blue-shifted) and J-aggregates (bathochromic or red-shifted), based on their spectroscopic properties. researchgate.net In the case of this compound, studies have shown that it predominantly forms J-type aggregates. researchgate.netnih.gov These are characterized by a "head-to-tail" arrangement of the molecules. researchgate.net This is in stark contrast to its parent compound, lutein, which exclusively forms H-type or "card-pack" aggregates. researchgate.netnih.gov
Some research indicates that this compound may form both H- and J-type chiral self-assemblies. acs.org However, other detailed spectroscopic analyses assert that this compound only forms J-aggregates, while other lutein derivatives, such as 3'-epi-lutein, can form both types simultaneously. researchgate.netnih.gov Theoretical studies using vibronic exciton (B1674681) theory have interpreted the spectral features of this compound aggregates as arising from weakly coupled H-aggregates composed of helical arrays of chromophores, which contrasts with the common description of them as J-aggregates. acs.orgnih.gov Despite these differing interpretations, the resulting supramolecular structures are consistently shown to possess a defined chirality. researchgate.net
The primary driver for the distinct self-assembly of this compound is the modification of its end groups. The acetylation of the hydroxyl groups eliminates the possibility of strong intermolecular hydrogen bonding, which is the key interaction responsible for the formation of closely packed H-type aggregates in lutein. researchgate.netresearchgate.net
Spectroscopic Signatures of Aggregate Formation
The aggregation of this compound into supramolecular structures is accompanied by distinct changes in its spectroscopic properties, particularly in its ultraviolet-visible (UV-Vis) absorption and circular dichroism (CD) spectra. acs.orgrsc.org These changes are a direct consequence of the electronic coupling between the chromophores within the ordered assembly. rsc.org
Upon aggregation, the transition dipole moments of the individual this compound molecules interact, a phenomenon described by molecular exciton theory. acs.orgrsc.org This excitonic coupling leads to a splitting of the excited state energy levels. rsc.org For the head-to-tail arrangement found in this compound J-aggregates, this results in a bathochromic (red) shift of the main absorption band in the UV-Vis spectrum compared to the monomeric form. researchgate.net
Simultaneously, the formation of a chiral superstructure induces a strong signal in the CD spectrum. researchgate.net this compound aggregates exhibit intense and complex excitonic CD activity, which is a hallmark of their well-defined, twisted three-dimensional structure. acs.org The exciton chirality rule can be applied to qualitatively and quantitatively define these spectral shifts and determine the handedness of the supramolecular assembly. acs.org The intensity of the exciton coupling in this compound's head-to-tail aggregates has been observed to be comparable to that of the card-pack aggregates of lutein. researchgate.netresearchgate.net
| Spectroscopic Feature | Monomer | Aggregate (J-type) | Reference |
| UV-Vis λmax | ~450 nm | Red-shifted | researchgate.net |
| CD Spectrum | Practically nil | Intense exciton couplet | acs.orgresearchgate.net |
| Nature of Shift | - | Bathochromic | researchgate.net |
The CD spectra of this compound aggregates are characterized by distinct vibronically coupled bands. acs.orgresearchgate.net This fine structure arises from the coupling of the electronic transitions (excitons) with the vibrational modes of the carotenoid backbone, particularly the C=C stretching mode. rsc.org The analysis of these vibronically resolved bands provides deeper insight into the geometry and excitonic interactions within the aggregate. acs.org
According to vibronic exciton theory, the shape and intensity of these CD bands are highly sensitive to the arrangement of the molecules. acs.orgnih.gov For this compound, these characteristic CD signals are attributed to the excitonic interaction between twisted nematic layers of the molecules. acs.orgresearchgate.net Theoretical models have successfully reproduced the experimental absorption and CD spectra by considering weakly coupled H-aggregates arranged in helical structures, highlighting how distortions in the single-molecule Franck-Condon progression manifest in the aggregate's spectral signature. acs.orgnih.gov
Liquid Crystalline Behavior of this compound
A key physical characteristic of this compound aggregates is their ability to form a liquid crystalline phase. acs.orgacs.orgnih.gov This behavior has been directly observed using atomic force microscopy (AFM), which reveals a distinct thread-like morphology in thin films prepared from this compound solutions. acs.orgresearchgate.netacs.org
Observation and Characterization of Nematic Liquid Crystal Phases
The formation of a nematic liquid crystal phase by this compound has been identified through various analytical techniques, primarily atomic force microscopy (AFM) and spectroscopic methods. acs.org Unlike its parent compound, lutein, which typically forms tightly packed H-aggregates, this compound self-assembles into structures that resemble nematic liquid crystals. acs.orgnih.gov
AFM imaging of thin films of this compound reveals a distinct "threadlike morphology" that extends across the surface. acs.orgresearchgate.net This morphology is a characteristic feature of a nematic liquid crystal phase, which is a state of matter with properties between those of a conventional liquid and a solid crystal. acs.orgcapes.gov.br In a nematic phase, the constituent molecules exhibit long-range orientational order, meaning they tend to align along a common axis, but they lack long-range positional order. libretexts.orgontosight.ai
Spectroscopic analysis provides further evidence for this organization. The aggregation of this compound in aqueous solutions induces significant changes in its electronic absorption (UV/Vis) and circular dichroism (CD) spectra. This compound is known to form only J-type aggregates, which are characterized by a bathochromic (red) shift in the main absorption band compared to the monomer. researchgate.netnih.gov This is in contrast to H-aggregates, which show a hypsochromic (blue) shift. researchgate.net The intense CD signals observed for this compound aggregates are attributed to strong exciton coupling between the chromophores arranged in a chiral supramolecular structure. acs.org Specifically, the vibronically coupled CD bands are considered to arise from excitonic interactions within twisted nematic layers. acs.org
| Spectroscopic Feature | Observation for this compound Aggregates | Interpretation |
| UV/Vis Absorption | Bathochromic (red) shift | Characteristic of J-type (head-to-tail) aggregation. researchgate.netresearchgate.net |
| Circular Dichroism (CD) | Intense bisignate excitonic signals | Indicates strong electronic coupling between chromophores in a defined chiral superstructure. acs.org |
| Morphology (AFM) | Threadlike structures | Consistent with the formation of a nematic liquid crystal phase. acs.orgresearchgate.net |
Proposed Structural Models of Molecular Arrangement within Aggregates
The distinct spectral and morphological properties of this compound aggregates have led to the development of specific structural models for its molecular arrangement. The primary model proposes that this compound molecules form J-type aggregates, which are characterized by a head-to-tail arrangement. researchgate.netnih.gov This is fundamentally different from the card-packed H-aggregates formed by lutein, a difference attributed to the role of the terminal hydroxyl groups in lutein which are acetylated in this compound. researchgate.netresearchgate.net
The proposed structure for these aggregates resembles a nematic liquid-crystalline mesophase. researchgate.netresearchgate.net Within this phase, the carotenoid molecules are thought to be arranged in a loose, head-to-tail manner often described as a "brickwork" type. researchgate.net The head-to-tail structure is believed to form nematic layers where the long axes and the planes of the carotenoid molecules are aligned parallel to each other. researchgate.net
Further refinement of this model suggests a helical or twisted arrangement. Theoretical evaluations using vibronic exciton theory support a model where the aggregates consist of helical arrays of chromophores. acs.orgnih.gov The vibronically coupled CD spectra are specifically attributed to excitonic interactions that arise from twisted nematic layers. acs.org A model proposed for lutein dipalmitate, a similar diester, involves two nematic layers with an optimal twist between them, a structure stabilized by the esterifying chains. researchgate.net This contribution from the ester chains to the chiral organization is a key factor in the formation of these complex supramolecular structures. researchgate.netresearchgate.net
| Aggregate Property | This compound | Lutein |
| Aggregate Type | J-type nih.govresearchgate.net | H-type nih.gov |
| Molecular Arrangement | Head-to-tail, resembling nematic liquid crystals. acs.orgnih.govresearchgate.net | Card-packed, tightly packed stacks. acs.orgnih.gov |
| Proposed Structure | Helical arrays of chromophores within twisted nematic layers. acs.orgacs.orgnih.gov | Closely packed bundles, rock-like formations. researchgate.net |
| Driving Interaction | Contribution from esterifying chains to chiral organization. researchgate.netresearchgate.net | Intermolecular hydrogen bonding via hydroxyl groups. researchgate.net |
Comparative Biochemical and Spectroscopic Analyses of Lutein Diacetate Versus Lutein
Differential Spectroscopic Responses and Aggregation Propensities
The esterification of the terminal hydroxyl groups in lutein (B1675518) to form lutein diacetate fundamentally alters the intermolecular forces governing its self-assembly in solution, leading to distinct spectroscopic signatures and aggregation patterns. acs.orgacs.org Spontaneously forming chiral self-assemblies of both lutein and this compound have been studied using ultraviolet-visible (UV/Vis) and circular dichroism (CD) spectroscopy, revealing significant differences in their supramolecular structures in both solution and solid phases. acs.org
Lutein and this compound exhibit contrasting preferences for forming H- and J-type aggregates in aqueous environments. acs.orgresearchgate.net H-aggregates, often described as "card-pack" arrangements, involve parallel stacking of molecules and result in a blue shift (hypsochromic shift) in the absorption spectrum compared to the monomer. researchgate.netpradeepresearch.org Conversely, J-aggregates, characterized by a "head-to-tail" arrangement, lead to a red shift (bathochromic shift) in the spectrum. researchgate.netpradeepresearch.org
In aqueous acetone (B3395972) solutions, lutein predominantly forms H-type aggregates. This aggregation is thought to be driven by intermolecular hydrogen bonds between the hydroxyl groups of the lutein molecules, which facilitates the card-pack stacking. researchgate.net Atomic force microscopy has revealed that these aggregates form closely packed bundles that separate into rock-like formations. researchgate.net
In stark contrast, this compound, which lacks free hydroxyl groups for hydrogen bonding, primarily forms J-type aggregates. researchgate.net The addition of water to an acetone solution of this compound causes the main absorption band to widen and shift to longer wavelengths (a red shift), which is characteristic of J-aggregate formation. acs.org The self-assembly of this compound results in a thread-like morphology, resembling a nematic liquid crystal phase. acs.orgresearchgate.net This indicates that the esterifying acetyl groups play a crucial role in directing a head-to-tail assembly rather than the card-pack structure seen with lutein. researchgate.net
The acetylation of lutein directly influences its optical properties and excitonic behavior due to the changes in aggregation patterns. The different spatial arrangements of the molecules in H- and J-aggregates lead to distinct excitonic coupling between the transition moments of the constituent molecules. acs.org
For this compound, the formation of J-aggregates in aqueous solution results in a significant red shift of its vibrational peaks by approximately 1200 cm⁻¹ compared to its spectrum in pure acetone. acs.org This shift is a hallmark of strong excitonic interaction within the head-to-tail assembly. acs.org Although this compound is optically active, its aggregation into a chiral nematic phase, where layers twist relative to each other, is responsible for a strong exciton (B1674681) chirality observed in the visible region via CD spectroscopy. acs.org This suggests that this compound can form a lyotropic mesophase (a liquid crystal phase formed in a solvent). acs.org
The table below summarizes the UV/Vis spectral properties of lutein and this compound in acetone, where they exist primarily as monomers, and in an aqueous acetone solution, where this compound forms aggregates. The spectral properties of lutein and its diacetate are very similar in pure acetone. acs.org
| Compound | Solvent | Vibronic Bands (nm) | Vibrational Spacing (cm⁻¹) |
|---|---|---|---|
| Lutein | Acetone | 474, 446, 422 | ~1480 |
| This compound | Acetone | 474, 446, 422 | ~1480 |
| This compound Aggregate | Aqueous Acetone | >500 (0-0 peak), 498, 466, 438 | Reduced spacing |
Data sourced from Investigation of the Self-Organization of Lutein and this compound by Electronic Absorption, Circular Dichroism Spectroscopy, and Atomic Force Microscopy. acs.org
Influence of Acetylation on Chemical Stability and Degradation Pathways in Vitro
Lutein is inherently unstable and susceptible to degradation from factors such as heat, light, oxygen, and pH changes. nih.govnih.govwsu.edu The long chain of conjugated double bonds in its structure makes it prone to oxidative degradation. wsu.edu Acetylation of the hydroxyl groups to form this compound significantly enhances its chemical stability.
Studies have shown that esterification of lutein's hydroxyl groups with fatty acids, a process chemically similar to acetylation, improves its stability against heat and UV light. researchgate.net Lutein esters are generally less sensitive to degradation than free lutein. mdpi.com Specifically, acylated lutein derivatives have demonstrated better thermal and light stability in vitro compared to the non-acylated form. nih.govresearchgate.net This increased stability is attributed to the protection of the vulnerable hydroxyl groups, which can be sites for oxidative attack or can participate in degradation reactions. By converting them to less reactive acetate (B1210297) esters, a primary pathway for degradation is blocked, thus preserving the core polyene structure responsible for its color and antioxidant activity for longer periods under stress conditions. researchgate.net
Influence of Acetylation on Molecular Interactions and Biological Recognition (In vitro/Theoretical)
The free hydroxyl groups on the ionone (B8125255) rings of lutein are critical for its specific orientation in lipid membranes and for its interaction with proteins. frontiersin.org These polar groups are believed to anchor the molecule within the membrane, influencing its biological function. frontiersin.org Consequently, the acetylation of these groups fundamentally alters its molecular interactions and biological recognition.
An in vitro study investigating the structure-activity relationship of lutein and its di-acetylated derivative found that the hydroxyl groups are crucial for certain biological activities. researchgate.netnih.gov The anti-proliferative effects of lutein on human mouth epithelial cancer (KB) cells were significantly decreased after di-acetylation. nih.gov The IC50 dose (the concentration required to inhibit cell growth by 50%) was higher for di-acetylated lutein, indicating reduced potency. nih.gov This suggests that the free hydroxyl groups contribute directly to the anti-tumor activity, likely by mediating specific molecular interactions with cellular targets that are hindered once they are acetylated. researchgate.netnih.gov This change in biological activity implies that acetylation modifies the way the molecule is recognized and interacts at a cellular level.
Biotechnological Approaches for Enhanced Lutein and Lutein Diacetate Production
Strategies for Enhancing Lutein (B1675518) Content in Microalgal Cell Factories
Microalgae are a rich source of various valuable compounds, including carotenoids like lutein. nih.gov However, the natural lutein content in wild-type strains is often too low for commercially viable production. nih.gov Therefore, significant research has been dedicated to developing strategies to boost lutein accumulation in these microorganisms.
Metabolic engineering of microalgae presents a powerful tool for redirecting the flow of precursors towards the synthesis of specific carotenoids. nih.gov The carotenoid biosynthesis pathway is complex, with several key enzymes that can be targeted to enhance lutein production. A primary strategy involves upregulating the expression of genes that are critical for the synthesis of α-carotene, the direct precursor of lutein, while potentially downregulating competing pathways. nih.govresearchgate.net
Key gene targets for enhancing lutein production include:
Lycopene (B16060) ε-cyclase (LCYE): This enzyme is a crucial branching point in the carotenoid pathway, catalyzing the formation of α-carotene from lycopene. Overexpression of the LCYE gene has been shown to significantly increase lutein content by directing more lycopene towards the α-branch of the pathway. nih.gov
Interactive Data Table: Genetic Modifications for Enhanced Lutein Production in Microalgae
| Microalgal Strain | Genetic Modification | Effect on Lutein Content | Reference |
| Chlamydomonas reinhardtii | Overexpression of LCYE gene | 2.3 to 2.6-fold increase compared to wild-type | nih.gov |
| Chlamydomonas reinhardtii | Heterologous expression of LCYE from C. vulgaris | Increased from 0.583 mg/g DW to 1.357 mg/g DW | nih.gov |
| Chlamydomonas reinhardtii | Overexpression of Or gene | Lutein production increased from 0.69 mg/L to 1.04 mg/L | nih.gov |
DW: Dry Weight
In addition to genetic engineering, optimizing the cultivation conditions is a critical factor in maximizing both biomass and lutein productivity in microalgae. nih.gov Different trophic modes—photoautotrophic, heterotrophic, and mixotrophic—can be employed, each with its own set of optimal parameters.
Photoautotrophic Cultivation: In this mode, microalgae utilize light and carbon dioxide for growth. Light intensity and quality are crucial factors; for instance, some species show higher lutein content under high light intensity. nih.gov Temperature also plays a significant role, with optimal temperatures varying between species. nih.govnih.gov
Heterotrophic Cultivation: Under heterotrophic conditions, microalgae grow on an external organic carbon source in the absence of light. Glucose is often the optimal carbon source for lutein production. nih.gov Nitrogen source and availability are also critical, as nitrogen depletion can lead to the degradation of lutein. nih.gov
Mixotrophic Cultivation: This mode combines both photosynthesis and the uptake of organic carbon. Mixotrophic cultivation can often lead to higher biomass and lutein yields compared to purely autotrophic or heterotrophic conditions. rsc.orgresearchgate.net For example, a two-stage cultivation strategy involving an initial mixotrophic phase for biomass accumulation followed by a photoautotrophic phase for lutein induction has been shown to significantly enhance lutein productivity in Chlorella sorokiniana. rsc.org
Interactive Data Table: Effect of Cultivation Conditions on Lutein Production
| Microalgal Strain | Cultivation Mode | Key Optimized Parameter(s) | Lutein Productivity | Reference |
| Chlorella sorokiniana MB-1 | Two-stage (mixotrophic -> photoautotrophic) | 80% medium replacement in semi-batch | 7.62 mg/L/d | rsc.org |
| Chlorella vulgaris | Mixotrophic | Sodium nitrate (B79036) as N source, 24h lighting | 15.02 mg/L (concentration) | researchgate.net |
| Tetraselmis sp. CTP4 | Photoautotrophic | Temperature at 30 °C | 2.15 ± 0.25 mg/g | nih.gov |
Potential for Engineered Systems to Produce Esterified Lutein Forms
While much of the focus has been on increasing the production of free lutein, there is growing interest in producing esterified forms like lutein diacetate. Lutein esters are generally more stable and may have improved bioavailability. acs.org Engineered biological systems, particularly those utilizing enzymes, offer a promising avenue for the targeted synthesis of these valuable compounds.
The enzymatic esterification of lutein can be achieved using lipases, which catalyze the formation of ester bonds between the hydroxyl groups of lutein and fatty acids or other acyl donors. nih.govacs.org This biocatalytic approach has several advantages over chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact. acs.org
A key strategy involves the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB). acs.org Immobilization can enhance the stability and reusability of the enzyme, making the process more economically viable. acs.org Researchers have successfully used immobilized CALB to catalyze the esterification of lutein with succinic anhydride (B1165640) to produce lutein diesters with high conversion rates. acs.org
While the direct production of lutein esters in genetically engineered microorganisms is still an emerging area, the existing knowledge of carotenoid biosynthesis and enzymatic esterification provides a strong foundation for future research. This could involve engineering microbial strains to not only overproduce lutein but also express the necessary enzymes for its subsequent esterification.
Green Chemistry Approaches in Lutein Ester Synthesis and Extraction
The principles of green chemistry are increasingly being applied to the production and processing of natural compounds to minimize environmental impact and improve sustainability. These approaches are highly relevant to both the extraction of lutein esters from biomass and their synthesis from free lutein.
Green Extraction Techniques:
Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (sc-CO₂) is a widely used green solvent for the extraction of lipophilic compounds like lutein esters. tandfonline.comresearchgate.net SFE offers several advantages over conventional solvent extraction, including the use of a non-toxic, non-flammable, and readily available solvent (CO₂), and the ability to tune its solvating power by altering pressure and temperature. tandfonline.comresearchgate.net The use of co-solvents, such as palm oil, can further enhance the extraction efficiency of lutein esters. tandfonline.com
Ultrasound-Assisted Extraction (UAE): UAE is another green extraction method that uses high-frequency sound waves to disrupt cell walls and enhance the release of intracellular compounds. nih.gov This technique can reduce extraction times and solvent consumption compared to conventional methods. nih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and biomass, leading to a more efficient extraction process. This method has been shown to significantly increase the yield of lutein from microalgal biomass. nih.gov
Bio-derived Solvents: The use of green, bio-derived solvents is gaining traction as an alternative to petroleum-based solvents. For instance, β-pinene, a monoterpene derived from renewable resources, has been successfully used as a solvent for the synthesis of xanthophyll esters, including this compound, with high yields. researchgate.net Other green solvents like ethyl lactate (B86563) have also shown promise in the extraction of carotenoids. nih.gov
Green Synthesis of Lutein Esters:
Enzymatic catalysis, as discussed in the previous section, is a cornerstone of green chemistry for the synthesis of lutein esters. The use of lipases to catalyze the esterification of lutein avoids the harsh reagents and conditions often associated with chemical synthesis. nih.govacs.org Research in this area is focused on developing novel biocatalysts with improved efficiency and stability. For example, immobilizing Candida antarctica lipase B on materials like graphene-like mesoporous carbons has been shown to result in high esterification rates for the production of lutein diesters. acs.org
Interactive Data Table: Green Chemistry Approaches for Lutein Ester Extraction and Synthesis
| Approach | Method | Key Features | Outcome | Reference |
| Extraction | Supercritical CO₂ Extraction | Use of palm oil as a co-solvent | 87.2 ± 4.4% recovery of lutein fatty acid esters | tandfonline.com |
| Extraction | Ultrasound-Assisted Extraction | Use of green solvents | Higher lutein yield compared to conventional methods | researchgate.net |
| Synthesis | Enzymatic Esterification | Immobilized Candida antarctica lipase B (CALB) | Up to 93.32% esterification rate for lutein diester | acs.org |
| Synthesis | Bio-derived Solvent | Use of β-pinene as a solvent | This compound yields above 85% | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing lutein diacetate, and how can reaction parameters be optimized for purity and yield?
- Methodological Answer : this compound is typically synthesized via esterification of lutein with acetic anhydride. Key parameters include catalyst selection (e.g., acid catalysts like sulfuric acid), reaction temperature (40–60°C), and molar ratios of reactants. Optimization can be achieved through Design of Experiments (DoE) frameworks, such as response surface methodology, to evaluate interactions between variables like temperature, catalyst concentration, and reaction time . Purity can be assessed via HPLC with UV-Vis detection, while yield optimization may require gravimetric analysis post-purification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing esterified hydroxyl groups. UV-Vis spectroscopy (λmax ~445 nm) and High-Performance Liquid Chromatography (HPLC) with diode-array detection are standard for purity assessment. For ambiguous peaks in chromatograms, tandem mass spectrometry (LC-MS/MS) can resolve co-eluting impurities. Researchers should cross-validate results with reference standards and report limits of detection/quantification to ensure reproducibility .
Q. How can researchers design a robust protocol for extracting this compound from biological matrices, and what are common sources of variability?
- Methodological Answer : Solid-phase extraction (SPE) using C18 columns is preferred for isolating this compound from lipid-rich matrices. Variability arises from matrix effects (e.g., carotenoid degradation during solvent evaporation) and enzymatic hydrolysis in plant tissues. To mitigate this, include internal standards (e.g., β-apo-8'-carotenal) and optimize extraction solvents (e.g., hexane:acetone mixtures). Replicate extractions under controlled light and temperature conditions are essential .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound, such as antioxidant efficacy in vitro vs. in vivo models?
- Methodological Answer : Discrepancies often stem from differences in bioavailability, metabolic conversion, or assay conditions (e.g., oxygen tension in cell cultures). Researchers should:
- Use standardized assays (e.g., ORAC, DPPH) with controlled oxygen levels.
- Compare results across multiple cell lines (e.g., ARPE-19 for retinal studies) and animal models (e.g., zebrafish for bioavailability).
- Apply meta-analysis to reconcile data, accounting for variables like dosage, delivery systems (e.g., nanoemulsions), and interspecies differences .
Q. How can researchers design experiments to evaluate the photostability of this compound under varying environmental conditions, and what analytical techniques are most suitable for monitoring degradation products?
- Methodological Answer : Accelerated stability studies under controlled UV/visible light exposure (e.g., ICH Q1B guidelines) can model photodegradation. Use HPLC-PDA to quantify intact this compound and LC-MS/MS to identify degradation byproducts (e.g., oxidized or isomerized forms). Environmental variables (humidity, temperature) should be tested using factorial designs to isolate contributing factors .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s cellular uptake, particularly when data exhibits non-linear trends?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are ideal for sigmoidal dose-response data. For heteroscedasticity, apply weighted least squares regression. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across doses. Bootstrapping can address small sample sizes, while Bayesian hierarchical models account for inter-experimental variability .
Q. How can in vitro and ex vivo models be optimized to study this compound’s interaction with intestinal transporters and its impact on bioavailability?
- Methodological Answer :
- In vitro : Use Caco-2 cell monolayers to simulate intestinal absorption, measuring apical-to-basolateral transport with LC-MS quantification. Include inhibitors (e.g., verapamil for P-gp) to assess transporter involvement.
- Ex vivo : Employ everted gut sac models from rodents, measuring mucosal-to-serosal flux. Normalize data to tissue viability (e.g., MTT assay). Compare results with in silico predictions (e.g., GastroPlus™ simulations) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
